molecular formula C24H34N4O2 B11147119 2-[3-(2-methylpropyl)-4-oxo-3,4-dihydrophthalazin-1-yl]-N-(octahydro-2H-quinolizin-1-ylmethyl)acetamide

2-[3-(2-methylpropyl)-4-oxo-3,4-dihydrophthalazin-1-yl]-N-(octahydro-2H-quinolizin-1-ylmethyl)acetamide

Cat. No.: B11147119
M. Wt: 410.6 g/mol
InChI Key: MUHVFQMKVBWERM-UHFFFAOYSA-N
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Description

2-[3-(2-METHYLPROPYL)-4-OXO-3,4-DIHYDROPHTHALAZIN-1-YL]-N-[(OCTAHYDRO-1H-QUINOLIZIN-1-YL)METHYL]ACETAMIDE is a complex organic compound with a unique structure that includes a phthalazinone core and a quinolizidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(2-METHYLPROPYL)-4-OXO-3,4-DIHYDROPHTHALAZIN-1-YL]-N-[(OCTAHYDRO-1H-QUINOLIZIN-1-YL)METHYL]ACETAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Phthalazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with phthalic anhydride under acidic conditions.

    Introduction of the Quinolizidine Moiety: This step involves the reaction of the phthalazinone intermediate with a quinolizidine derivative, often under basic conditions to facilitate nucleophilic substitution.

    Final Coupling: The final step involves coupling the intermediate with an acetamide derivative to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of high-throughput screening for reaction conditions, as well as the development of continuous flow processes to enhance scalability.

Chemical Reactions Analysis

Types of Reactions

2-[3-(2-METHYLPROPYL)-4-OXO-3,4-DIHYDROPHTHALAZIN-1-YL]-N-[(OCTAHYDRO-1H-QUINOLIZIN-1-YL)METHYL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Conditions for substitution reactions can vary widely, but may include the use of strong bases or acids to facilitate the reaction.

Major Products

The major products of these reactions will depend on the specific conditions and reagents used, but can include various derivatives with modified functional groups or substituents.

Scientific Research Applications

2-[3-(2-METHYLPROPYL)-4-OXO-3,4-DIHYDROPHTHALAZIN-1-YL]-N-[(OCTAHYDRO-1H-QUINOLIZIN-1-YL)METHYL]ACETAMIDE has a wide range of applications in scientific research:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive molecule, with applications in drug discovery and development.

    Medicine: The compound could be investigated for its therapeutic potential, particularly in the treatment of diseases where modulation of specific biological pathways is beneficial.

    Industry: The compound may find use in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-[3-(2-METHYLPROPYL)-4-OXO-3,4-DIHYDROPHTHALAZIN-1-YL]-N-[(OCTAHYDRO-1H-QUINOLIZIN-1-YL)METHYL]ACETAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The exact mechanism will depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-[3-(2-METHYLPROPYL)-4-OXO-3,4-DIHYDROPHTHALAZIN-1-YL]-N-(1H-1,2,4-TRIAZOL-5-YL)ACETAMIDE: This compound shares a similar core structure but differs in the substituents attached to the phthalazinone and acetamide moieties.

    2-{[3-(2-METHYLPROPYL)-4-OXO-3,4-DIHYDROPHTHALAZIN-1-YL]FORMAMIDO}-N-(2,4,6-TRIMETHYLPHENYL)ACETAMIDE: Another structurally related compound with different substituents.

Uniqueness

The uniqueness of 2-[3-(2-METHYLPROPYL)-4-OXO-3,4-DIHYDROPHTHALAZIN-1-YL]-N-[(OCTAHYDRO-1H-QUINOLIZIN-1-YL)METHYL]ACETAMIDE lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C24H34N4O2

Molecular Weight

410.6 g/mol

IUPAC Name

N-(2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-ylmethyl)-2-[3-(2-methylpropyl)-4-oxophthalazin-1-yl]acetamide

InChI

InChI=1S/C24H34N4O2/c1-17(2)16-28-24(30)20-10-4-3-9-19(20)21(26-28)14-23(29)25-15-18-8-7-13-27-12-6-5-11-22(18)27/h3-4,9-10,17-18,22H,5-8,11-16H2,1-2H3,(H,25,29)

InChI Key

MUHVFQMKVBWERM-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C(=O)C2=CC=CC=C2C(=N1)CC(=O)NCC3CCCN4C3CCCC4

Origin of Product

United States

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